1-Vinylimidazole
Overview
Description
Mechanism of Action
Target of Action
1-Vinylimidazole is a water-soluble basic monomer that forms quaternizable homopolymers by free-radical polymerization with a variety of vinyl and acrylic monomers . The primary targets of this compound are these monomers, with which it interacts to form functional copolymers .
Mode of Action
This compound interacts with its targets through a process known as free-radical polymerization . This process involves the reaction of this compound with vinyl and acrylic monomers to form high molecular weight water-soluble polymers . These polymers can form molecular complexes with numerous organic and inorganic substances .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the formation and function of polymers. The free-radical polymerization of this compound proceeds very slowly at pH 9, but at pH 1 it is as fast as that of quaternized this compound . The resulting polymers have a wide range of applications, including catalysis, fuel cells, polymeric ionic liquids, gene delivery, metal ion removal, functional actuators, quantum dots, hydrogels, and many others .
Pharmacokinetics
It is known that the compound is very soluble in water and alcohols , which suggests that it may have good bioavailability.
Result of Action
The result of this compound’s action is the formation of functional copolymers. These copolymers are used as oil field chemicals and as cosmetic auxiliaries . They can also be used in UV lacquers, inks, and adhesives, and for the functionalization of polymer surfaces by UV-induced grafting to improve wettability and adhesiveness .
Action Environment
The action of this compound is influenced by environmental factors such as pH. The free-radical polymerization of this compound proceeds very slowly at pH 9, but at pH 1 it is as fast as that of quaternized this compound . This suggests that the compound’s action, efficacy, and stability can be significantly affected by the acidity or alkalinity of its environment.
Biochemical Analysis
Biochemical Properties
1-Vinylimidazole interacts with various biomolecules due to its imidazole ring. It forms molecular complexes with numerous organic and inorganic substances . The imidazole groups of this compound have a strong acid-base interaction with the hydroxyl groups of other substances, promoting the formation of stable complexes .
Cellular Effects
This compound has been studied for its effects on cellular processes. For instance, it has been used in the synthesis of polymeric amines for gene delivery in genetic engineering and gene therapy . The strong interaction between the amine-containing polymer and nucleic acid can hamper the release of nucleic acid in the cell cytoplasm .
Molecular Mechanism
The molecular mechanism of this compound involves free-radical polymerization. It is protonated in the presence of acetic acid, allowing the stabilization of propagating radicals during polymerization . This process results in the formation of homopolymers that can interact with a variety of other molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the free-radical polymerization of this compound proceeds very slowly at pH 9, but at pH 1 it is as fast as that of quaternized this compound . This indicates that the effects of this compound can change over time under different conditions.
Metabolic Pathways
Given its ability to form complexes with various substances, it is likely involved in multiple biochemical reactions .
Preparation Methods
1-Vinylimidazole can be synthesized through several methods:
Ethinylation of Imidazole: Imidazole is first reacted with potassium hydroxide solution to form potassium imidazolate, and the formed water is removed by distillation. Zinc oxide and potassium hydroxide are added to the basic catalyst potassium imidazolate, and the free imidazole is ethinylated in 1,4-dioxane at 130°C with ethine in an autoclave.
Vinylation with Bromoethene: Imidazole is vinylated with bromoethene and kieselguhr-supported cesium fluoride in acetonitrile, resulting in a yield of 65%.
Chemical Reactions Analysis
1-Vinylimidazole undergoes various chemical reactions, including:
Free-Radical Polymerization: This reaction proceeds very slowly at pH 9 but is as fast as that of quaternized this compound at pH 1.
Coordination Chemistry: This compound forms strong coordinate bonds with metal ions such as copper and zinc, resulting in significant changes in solubility and thermal properties.
Scientific Research Applications
1-Vinylimidazole has a wide range of scientific research applications:
Comparison with Similar Compounds
1-Vinylimidazole can be compared with other similar compounds:
2-Vinylimidazole and 4-Vinylimidazole: These regioisomers differ in the position of the vinyl group on the imidazole ring.
1-Methylimidazole: Unlike this compound, 1-methylimidazole lacks the vinyl group, which affects its polymerization and coordination properties.
This compound stands out due to its high reactivity in polymerization and its ability to form strong coordinate bonds with metal ions, making it a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
1-ethenylimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c1-2-7-4-3-6-5-7/h2-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSNTDFYBPYIEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25232-42-2 | |
Record name | Poly(vinylimidazole) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25232-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0061458 | |
Record name | 1H-Imidazole, 1-ethenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072-63-5, 25232-42-2 | |
Record name | 1-Vinylimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-vinylimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072635 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Polyvinylimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025232422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Poly-N-vinylimidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248607 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Poly-N-vinylimidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231574 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Imidazole, 1-ethenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-VINYLIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ODY9ION63A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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